molecular formula C25H24ClN5OS B11089853 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 539810-27-0

2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11089853
CAS No.: 539810-27-0
M. Wt: 478.0 g/mol
InChI Key: OACGPQZCMXGZAD-UHFFFAOYSA-N
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Description

2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfanyl group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of Aromatic Rings: The aromatic rings are incorporated through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using highly active and selective catalysts to minimize by-products.

    Purification Techniques: Employing advanced chromatographic methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of sulfanyl groups in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and triazole components. It could be investigated for its potential as a biochemical probe or a ligand in protein binding studies.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, antifungal, or anticancer properties, given the known activities of related triazole and sulfanyl compounds.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through:

    Hydrogen Bonding: With amino acid residues in proteins.

    Hydrophobic Interactions: With hydrophobic pockets in proteins or membranes.

    Covalent Bonding: If reactive groups are present, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
  • **2-({5-[(3-Chloro-4-methylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both chloro and methyl groups on the aromatic rings. This specific arrangement can influence its reactivity, binding properties, and overall biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

CAS No.

539810-27-0

Molecular Formula

C25H24ClN5OS

Molecular Weight

478.0 g/mol

IUPAC Name

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24ClN5OS/c1-17-8-6-9-19(14-17)28-24(32)16-33-25-30-29-23(31(25)20-10-4-3-5-11-20)15-27-22-13-7-12-21(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChI Key

OACGPQZCMXGZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

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